molecular formula C16H23NO B10942637 N-(2,3-dimethylcyclohexyl)-4-methylbenzamide

N-(2,3-dimethylcyclohexyl)-4-methylbenzamide

Cat. No.: B10942637
M. Wt: 245.36 g/mol
InChI Key: XVFGMPZJAUHWRQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)-4-methylbenzamide is an organic compound characterized by the presence of a cyclohexane ring substituted with two methyl groups at the 2 and 3 positions, and a benzamide group substituted with a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylcyclohexyl)-4-methylbenzamide typically involves the reaction of 2,3-dimethylcyclohexylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylcyclohexyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylcyclohexyl)-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both cyclohexane and benzamide moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-(2,3-dimethylcyclohexyl)-4-methylbenzamide

InChI

InChI=1S/C16H23NO/c1-11-7-9-14(10-8-11)16(18)17-15-6-4-5-12(2)13(15)3/h7-10,12-13,15H,4-6H2,1-3H3,(H,17,18)

InChI Key

XVFGMPZJAUHWRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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